![molecular formula C7H5NO B14458841 7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile CAS No. 73654-30-5](/img/structure/B14458841.png)
7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo[410]hepta-2,4-diene-1-carbonitrile is a bicyclic compound characterized by its unique structure, which includes an oxygen bridge and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile typically involves the Diels-Alder reaction. This reaction is performed between a furan derivative and an appropriate dienophile, such as an alkyne or alkene, under controlled conditions. The reaction conditions often include moderate temperatures and the use of a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve scaling up the Diels-Alder reaction using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Epoxides, alcohols.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen bridge, but with a different ring size and no nitrile group.
7-Oxabicyclo[2.2.1]heptane-2,5-diene: Similar structure but with additional double bonds, leading to different reactivity and applications.
Uniqueness: 7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile is unique due to its combination of a bicyclic structure with an oxygen bridge and a nitrile group.
Properties
CAS No. |
73654-30-5 |
|---|---|
Molecular Formula |
C7H5NO |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
7-oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile |
InChI |
InChI=1S/C7H5NO/c8-5-7-4-2-1-3-6(7)9-7/h1-4,6H |
InChI Key |
UQBILKXPUGBXQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(O2)(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


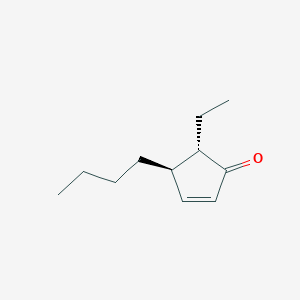
![1-(2-Methoxyhexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-one](/img/structure/B14458762.png)
![N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide](/img/structure/B14458769.png)

![Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane](/img/structure/B14458777.png)
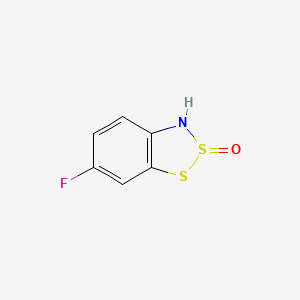
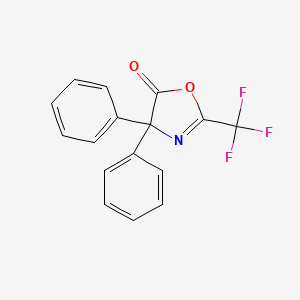
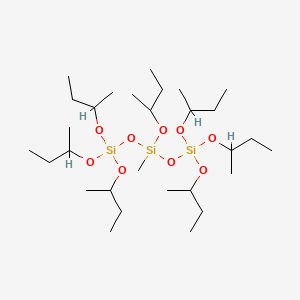
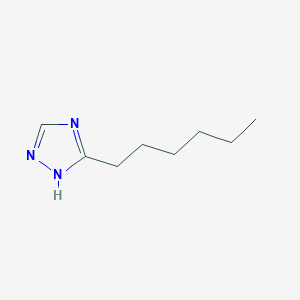
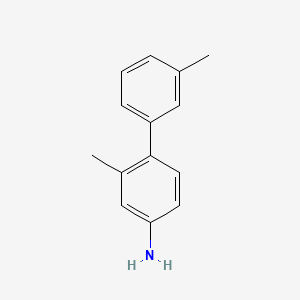
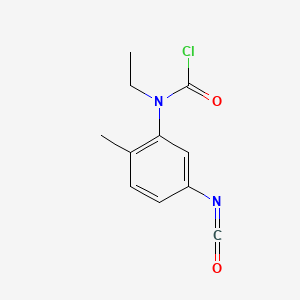
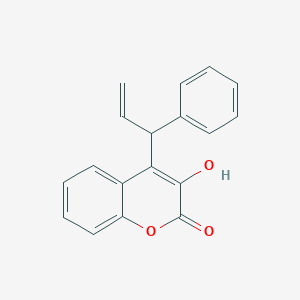
![(2-Azidophenyl)[(E)-phenyldiazenyl]methanone](/img/structure/B14458817.png)

